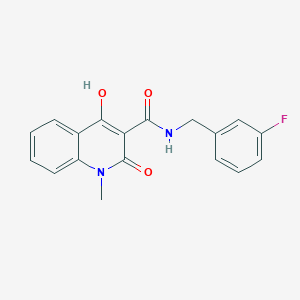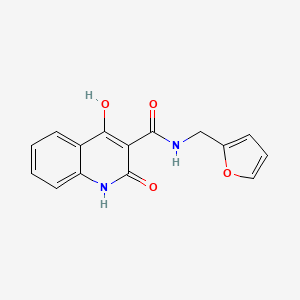
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide is a synthetic compound that belongs to the class of quinolone derivatives. It is commonly known as 4-HQA and has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
4-HQA has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have shown that 4-HQA can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various disease models.
Mécanisme D'action
The mechanism of action of 4-HQA is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase IIα (Topo IIα). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
4-HQA has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell types. It can also reduce the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor angiogenesis and metastasis. In addition, 4-HQA can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-HQA in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve significant biological effects. In addition, 4-HQA has been shown to have good stability and solubility, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of using 4-HQA in lab experiments is its limited availability and high cost. It is not commercially available and needs to be synthesized in-house, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 4-HQA. One of the areas of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in various disease models and may have potential as a novel therapeutic agent. Another area of interest is its potential use as a chemopreventive agent in cancer. It has been shown to inhibit the initiation and progression of cancer in various preclinical models and may have potential as a preventive agent in high-risk populations. Further research is needed to explore these and other potential applications of 4-HQA.
Conclusion
In conclusion, 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce high yields of pure compound for research purposes. 4-HQA exhibits potent anti-inflammatory, antioxidant, and anticancer activities through multiple pathways. It has several advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-HQA involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with N-(4-methylphenyl)glycine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting intermediate is then treated with acetic anhydride to obtain 4-HQA in high yield and purity. The synthesis method has been optimized to produce 4-HQA on a large scale for research purposes.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-16(21)10-14-17(22)13-4-2-3-5-15(13)20-18(14)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHHASVZBSJJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)







![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)
